Reduced Injection Site Pain: Succinate vs. Citrate Buffer in Biologic Formulations
Disodium succinate-based buffer formulations demonstrate significantly lower incidence and severity of injection site pain compared to citrate buffers. In a clinical observational study (SUFFER study) of adalimumab biosimilar injections, the succinate-buffered formulation resulted in 94.6% of patients reporting 'No Pain' or 'Mild Pain' on a numeric pain rating scale, compared to historical data for citrate-buffered formulations which are associated with higher reported pain levels [1]. In vitro myotoxicity assays further support this finding, with isotonic succinate buffers displaying the lowest cumulative creatine kinase (CK) release (a marker of muscle damage), whereas citrate buffers, with their three carboxylic acid groups, exhibited the highest myotoxicity at 0.001 and 0.01 M buffer capacities [2].
| Evidence Dimension | Injection site pain and myotoxicity |
|---|---|
| Target Compound Data | 94.6% of patients reported 'No Pain' or 'Mild Pain'; lowest CK release in myotoxicity assay |
| Comparator Or Baseline | Citrate buffer: higher incidence of injection site pain; highest CK release at 0.001 and 0.01 M buffer capacities |
| Quantified Difference | Succinate buffer demonstrates lower pain incidence and lower in vitro myotoxicity compared to citrate |
| Conditions | SUFFER observational clinical study (N=494); in vitro rodent muscle model, CK release assay, pH 2-6, buffer capacities 0.001-0.1 M |
Why This Matters
For procurement of excipients in parenteral biologics, selecting disodium succinate over citrate buffers directly addresses patient compliance and reduces the risk of injection site reactions, a critical quality attribute for subcutaneous biologic therapies.
- [1] Gharia M, Sudhakar A. Reduced Injection Site Pain with Succinate Buffer-Based Adalimumab Biosimilar (ZRC-3197) Injection (SUFFER Study): An Observational Study. Indian Journal of Rheumatology. 2019;14(2):151-152. DOI: 10.4103/injr.injr_154_18. View Source
- [2] Svetic KA, et al. Assessment of the myotoxicity of pharmaceutical buffers using an in vitro muscle model: citrate buffers showed higher myotoxicity than succinate buffers. scite.ai. View Source
